molecular formula C13H20O7 B14308163 Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol CAS No. 111635-73-5

Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol

Cat. No.: B14308163
CAS No.: 111635-73-5
M. Wt: 288.29 g/mol
InChI Key: BAZFMSLJMKXHJC-UHFFFAOYSA-N
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Description

Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol is an organic compound with the molecular formula C₁₃H₁₈O₄ This compound features a benzene ring substituted with a methoxy group, a hydroxymethyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methoxybenzaldehyde and acetic anhydride.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the synthesis of acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The acetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-(carboxymethyl)-2-methoxybenzoic acid.

    Reduction: 3-(hydroxymethyl)-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its structural features enable it to interact with various biological molecules, providing insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and methoxy groups facilitate binding to active sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(hydroxymethyl)-2-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.

    2-methoxybenzyl alcohol: Contains the methoxy group and hydroxymethyl group but lacks the acetic acid moiety.

    3-methoxybenzaldehyde: Contains the methoxy group but lacks the hydroxymethyl and acetic acid moieties.

Uniqueness

Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol is unique due to the presence of all three functional groups: methoxy, hydroxymethyl, and acetic acid. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various scientific and industrial applications.

Properties

CAS No.

111635-73-5

Molecular Formula

C13H20O7

Molecular Weight

288.29 g/mol

IUPAC Name

acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol

InChI

InChI=1S/C9H12O3.2C2H4O2/c1-12-9-7(5-10)3-2-4-8(9)6-11;2*1-2(3)4/h2-4,10-11H,5-6H2,1H3;2*1H3,(H,3,4)

InChI Key

BAZFMSLJMKXHJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=C(C=CC=C1CO)CO

Origin of Product

United States

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